molecular formula C18H21N3O3 B12108475 H-Tyr-Phe-NH2

H-Tyr-Phe-NH2

Cat. No.: B12108475
M. Wt: 327.4 g/mol
InChI Key: OKXLKPMVYUAWRI-UHFFFAOYSA-N
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Description

H-Tyr-Phe-NH2 is a dipeptide amide composed of tyrosine (Tyr) and phenylalanine (Phe) residues, linked via an amide bond. Tyrosine and phenylalanine are aromatic amino acids, and their incorporation into peptides often influences receptor binding, particularly at opioid and neurokinin receptors . The C-terminal amidation in this compound may enhance metabolic stability compared to free carboxyl-terminated peptides, a feature observed in other amidated opioid peptides like DALDA (H-Tyr-D-Arg-Phe-Lys-NH2) .

Properties

IUPAC Name

2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-3-(4-hydroxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c19-15(10-13-6-8-14(22)9-7-13)18(24)21-16(17(20)23)11-12-4-2-1-3-5-12/h1-9,15-16,22H,10-11,19H2,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXLKPMVYUAWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Tyr-Phe-NH2 can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin . The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions

H-Tyr-Phe-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-Tyr-Phe-NH2 has a wide range of scientific research applications:

Mechanism of Action

H-Tyr-Phe-NH2 exerts its effects primarily through interaction with opioid receptors, particularly the μ-opioid receptor. This interaction leads to the activation of intracellular signaling pathways that result in analgesic effects. The compound mimics the action of endogenous opioid peptides, leading to receptor desensitization and reduced perception of pain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Opioid Receptor-Targeting Peptides

H-Tyr-Tic-Phe-OH vs. H-Tyr-D-Tic-Phe-NH2
  • Structure: Both are tripeptides with Tyr at the N-terminus. H-Tyr-Tic-Phe-OH contains L-Tic (tetrahydroisoquinoline-3-carboxylic acid), while H-Tyr-D-Tic-Phe-NH2 has D-Tic and a C-terminal amide .
  • Activity :
    • H-Tyr-Tic-Phe-OH acts as a delta opioid receptor antagonist (Ki = 1.5 nM for δ, >1,000 nM for μ).
    • H-Tyr-D-Tic-Phe-NH2 is a mu opioid receptor agonist (Ki = 0.8 nM for μ, >1,000 nM for δ).
  • Key Insight : The D-Tic configuration and amidation shift selectivity from δ to μ receptors, highlighting the role of stereochemistry and terminal modifications .
DALDA (H-Tyr-D-Arg-Phe-Lys-NH2)
  • Structure : Tetrapeptide with D-Arg and C-terminal amidation.
  • Activity :
    • Potency : 3,000× more potent than morphine (ED₅₀ = 0.03 nmol intrathecally).
    • Selectivity : High μ-opioid receptor selectivity (Ki(δ)/Ki(μ) > 10,000).
  • Comparison to H-Tyr-Phe-NH2 : The extended structure and charged residues (D-Arg, Lys) in DALDA enhance both potency and duration of action, suggesting that larger peptides with charged motifs may outperform simpler dipeptides like this compound .
CTOP (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2)
  • Structure: Cyclic octapeptide with multiple D-amino acids.
  • Activity :
    • Affinity : IC₅₀ = 2.80 nM for μ-opioid receptors; 4,840× selective for μ over δ.

Substance-P Receptor Ligands

H-Tyr-Ala-Phe-Phe-NH2
  • Structure : Tetrapeptide with Tyr-Ala-Phe-Phe sequence.
  • Activity : Ki = 10.2 nM for Substance-P receptors, indicating moderate affinity .
  • Comparison : The addition of Ala and Phe residues increases binding compared to this compound, suggesting that chain length and aromatic stacking improve receptor interaction .
H-Tyr-Pro-Phe-Phe-OH
  • Structure : Tetrapeptide with Pro and free C-terminus.
  • Activity : Ki = 30.2 nM for Substance-P receptors.
  • Key Insight : The absence of amidation reduces affinity compared to amidated analogs, underscoring the importance of C-terminal modifications .

Structural and Functional Data Table

Compound Structure Molecular Weight Receptor Target Affinity (Ki/IC₅₀) Selectivity (μ vs. δ) Key Feature Reference
This compound Tyr-Phe-NH2 ~327.35 g/mol* Hypothesized: μ/δ N/A N/A Dipeptide amide
H-Tyr-Tic-Phe-OH Tyr-L-Tic-Phe-OH ~467.52 g/mol δ-opioid 1.5 nM (δ) >1,000× (δ > μ) L-Tic, free C-terminus
H-Tyr-D-Tic-Phe-NH2 Tyr-D-Tic-Phe-NH2 ~466.50 g/mol μ-opioid 0.8 nM (μ) >1,000× (μ > δ) D-Tic, amidated C-terminus
DALDA Tyr-D-Arg-Phe-Lys-NH2 ~683.85 g/mol μ-opioid 0.03 nM (μ) >10,000× (μ > δ) Charged residues, amidation
CTOP Cyclic octapeptide ~1,023.15 g/mol μ-opioid 2.80 nM (μ) 4,840× (μ > δ) D-amino acids, cyclic structure
H-Tyr-Ala-Phe-Phe-NH2 Tyr-Ala-Phe-Phe-NH2 ~610.71 g/mol Substance-P 10.2 nM N/A Extended sequence

*Calculated based on molecular formula C₁₈H₂₁N₃O₄.

Key Research Findings and Implications

Stereochemistry and Amidation: D-amino acids (e.g., D-Tic in H-Tyr-D-Tic-Phe-NH2) and C-terminal amidation enhance receptor selectivity and metabolic stability .

Chain Length and Charged Residues : Larger peptides like DALDA and CTOP achieve higher potency through extended sequences and structural constraints, suggesting that this compound may require modifications for similar efficacy .

Aromatic Stacking : Tyr and Phe residues contribute to receptor binding via π-π interactions, as seen in Substance-P ligands .

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